molecular formula C16H24BrN B8165728 N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine

N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine

Cat. No.: B8165728
M. Wt: 310.27 g/mol
InChI Key: ZFDQDIKPUHZGDR-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine is an organic compound with a complex structure that includes a brominated benzyl group and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 4,4-dimethylcyclohexanamine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(3-Bromo-5-methylbenzyl)-N-ethylethanamine
  • N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Comparison: N-(3-Bromo-5-methylbenzyl)-4,4-dimethylcyclohexanamine is unique due to its cyclohexanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the 4,4-dimethylcyclohexanamine group may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]-4,4-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN/c1-12-8-13(10-14(17)9-12)11-18-15-4-6-16(2,3)7-5-15/h8-10,15,18H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQDIKPUHZGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNC2CCC(CC2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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